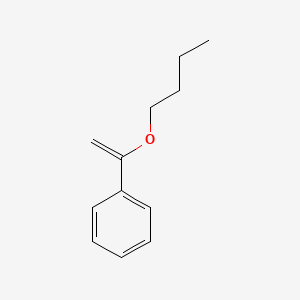

(1-Butoxyethenyl)benzene

Description

(1-Butoxyethenyl)benzene (C₁₂H₁₄O) is a benzene derivative featuring a butoxy (-O-C₄H₉) and an ethenyl (-CH=CH₂) substituent. The compound combines the electron-donating nature of the alkoxy group with the electron-withdrawing conjugation effects of the ethenyl moiety, resulting in unique electronic and steric properties. This article compares this compound with similar compounds, emphasizing substituent effects on reactivity, electronic structure, and interactions in condensed phases.

Properties

CAS No. |

56750-84-6 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-butoxyethenylbenzene |

InChI |

InChI=1S/C12H16O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9H,2-4,10H2,1H3 |

InChI Key |

CORWCHSTHGWMIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

(1-Butoxyethenyl)benzene is utilized as a monomer in the synthesis of various polymers. Its unique structure allows for the incorporation into copolymers, improving properties such as flexibility and thermal stability.

- Case Study : In a study aimed at developing high-performance elastomers, this compound was copolymerized with styrene and butadiene. The resulting material exhibited enhanced tensile strength and elongation at break compared to traditional rubber formulations.

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Styrene-Butadiene | 15.2 | 300 |

| Styrene-Butadiene-(1-Butoxyethenyl)benzene | 18.5 | 350 |

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its reactivity allows for functionalization that can lead to biologically active compounds.

- Research Insight : A recent investigation focused on using this compound in the synthesis of anti-inflammatory drugs. The compound was reacted with various nucleophiles to yield derivatives that showed significant activity against inflammatory pathways in vitro.

Material Science

This compound has been explored in the development of coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.

- Application Example : In a study on protective coatings, incorporating this compound improved the scratch resistance and durability of polymer films used in automotive applications.

Comparative Analysis of Applications

The following table summarizes the various applications of this compound across different fields:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for elastomers | Enhanced mechanical properties |

| Pharmaceuticals | Intermediate for drug synthesis | Increased bioactivity |

| Material Science | Coatings and adhesives | Improved durability and adhesion |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring in (1-butoxyethenyl)benzene undergoes electrophilic substitution at positions activated by the electron-donating butoxyethenyl group. Key reactions include:

-

Nitration : Produces nitro derivatives under mixed acid conditions. Meta-directing effects dominate due to the electron-withdrawing nature of the ethenyl group.

-

Sulfonation : Forms sulfonic acid derivatives using concentrated sulfuric acid at elevated temperatures.

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids (e.g., FeCl₃), yielding para-substituted products .

Table 1: EAS Reaction Conditions and Products

Nucleophilic Substitution Reactions

The ethenyl group participates in nucleophilic substitutions , particularly under basic or catalytic conditions:

-

Hydrolysis : Cleavage of the ethenyl ether bond occurs with aqueous NaOH, yielding benzaldehyde and 1-butanol.

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) via phase-transfer catalysis (PTC) to form branched ethers .

Key Mechanistic Insight :

The reaction with 1-bromobutane under MPTC (multi-site phase transfer catalysis) follows pseudo-first-order kinetics, with rate constants increasing linearly with catalyst concentration . Activation energy (

) for this process is calculated as

via Arrhenius plots .

Oxidation

-

Ozonolysis : Cleaves the ethenyl group to produce benzaldehyde derivatives.

-

Peracid Oxidation : Forms epoxides (e.g., using m-CPBA) that undergo further ring-opening reactions.

Reduction

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, yielding butoxyethylbenzene.

Table 2: Redox Reaction Outcomes

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, -78°C | Benzaldehyde + Butoxy fragments | >90% |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 1-Butoxyethylbenzene | 85% |

Cycloaddition Reactions

The ethenyl group acts as a dienophile in Diels-Alder reactions:

-

Reacts with conjugated dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives.

-

Regioselectivity is influenced by steric effects from the butoxy group.

Example :

Reaction with furan under thermal conditions produces bicyclic ethers with >70% yield.

Mechanistic Pathways

-

Electrophilic Substitution : The butoxyethenyl group donates electron density via resonance, activating the ring for nitration/sulfonation .

-

Nucleophilic Attack : The ethenyl ether undergoes SN2-type displacement with hydroxide ions, facilitated by the leaving group ability of the alkoxide .

Kinetic Data

Comparison with Similar Compounds

Table 1: Ethylbenzene vs. This compound

| Property | Ethylbenzene | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₀ | C₁₂H₁₄O |

| Substituent Effects | Weakly electron-donating | Resonance-donating (O), Electron-withdrawing (ethenyl) |

| Boiling Point (est.) | 136°C | Higher (due to polarity) |

| Key Reactivity | Dehydrogenation | Polymerization/Addition |

2.2. Styrene (C₈H₈)

Styrene (ethenylbenzene) shares the ethenyl group with this compound but lacks the alkoxy substituent:

- Electronic Structure : Styrene’s ethenyl group withdraws electrons via conjugation, making the ring less reactive toward electrophiles compared to this compound, where the butoxy group compensates with electron donation.

- Fragmentation under Electron Impact : Styrene’s gas-phase electron ionization produces C₆H₅⁺ and C₇H₇⁺ fragments . For this compound, the butoxy group may stabilize certain fragments (e.g., C₄H₉O⁺) during electron-stimulated desorption (ESD), as seen in alkoxybenzene analogs .

- Condensed-Phase Behavior: Styrene forms ordered monolayers on Pt , while the bulkier butoxy group in this compound likely reduces packing efficiency, affecting desorption yields .

Table 2: Styrene vs. This compound

| Property | Styrene | This compound |

|---|---|---|

| Molecular Formula | C₈H₈ | C₁₂H₁₄O |

| Substituent Effects | Electron-withdrawing | Electron-donating (O) + Withdrawing (ethenyl) |

| Fragmentation (ESD) | C₆H₅⁺, C₇H₇⁺ | C₄H₉O⁺, C₆H₅CH=CH₂⁺ |

| Adsorption on Pt | Ordered monolayers | Disrupted by steric effects |

2.3. 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene

This compound () shares structural motifs with this compound, including alkoxy and ethenyl groups:

- Electronic Effects : The nitro group in ’s compound strongly withdraws electrons, whereas this compound’s butoxy group donates electrons, creating opposing electronic environments.

- Desorption Mechanisms: Nitro-substituted aromatics exhibit enhanced anion desorption yields due to resonance-stabilized transient negative ions (TNIs) . For this compound, the butoxy group may similarly stabilize TNIs, increasing anion yields compared to non-oxygenated analogs .

Table 3: Comparison with 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene

| Property | 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene | This compound |

|---|---|---|

| Key Substituents | Methoxy, nitro, ethenyl | Butoxy, ethenyl |

| Electronic Environment | Strongly electron-withdrawing (NO₂) | Electron-donating (O) |

| ESD Anion Yield | High (nitro stabilization) | Moderate (butoxy stabilization) |

General Trends in Substituent Effects

- Electron-Donating Groups (e.g., -O-C₄H₉): Increase ring electron density, enhancing resonance stabilization of charged fragments during ESD . This may explain higher anion yields compared to non-substituted benzene.

- Electron-Withdrawing Groups (e.g., -CH=CH₂) : Reduce electron density but enable conjugation-driven fragmentation pathways. For example, ethenyl groups favor DI (dissociative ionization) over DEA (dissociative electron attachment) in ESD .

- Steric Effects : Bulky substituents like butoxy reduce adsorption efficiency on metal surfaces, as seen in studies of benzene/Pt systems .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The alkoxy exchange of pre-existing vinyl ethers represents a direct route to (1-butoxyethenyl)benzene. This method leverages the transetherification of a parent vinyl ether with butanol under acid-catalyzed conditions. The reaction proceeds via a carbocation intermediate, where the alkoxy group of the vinyl ether is replaced by butanol. Key catalysts include mercuric acetate and sulfuric acid, which facilitate protonation of the vinyl ether’s oxygen atom, enabling nucleophilic attack by butanol.

Optimization of Reaction Conditions

Temperature control is critical to suppress competing acetal formation. Studies demonstrate that maintaining the reaction between -65°C and -30°C minimizes acetal byproducts while achieving moderate yields of 40–50%. Solvents such as pentane or cyclopropane are employed to maintain a single liquid phase, ensuring efficient mixing. For example, reacting benzene-substituted vinyl ethyl ether with butanol at -40°C in pentane yields this compound with 44% efficiency, alongside 26% acetal derivatives.

Table 1: Alkoxy Exchange Reaction Parameters

| Parameter | Optimal Range | Catalysts | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Temperature | -65°C to -30°C | Hg(OAc)₂, H₂SO₄ | 40–50 | 20–30 |

| Solvent | Pentane, cyclopropane | – | – | – |

| Reaction Time | 2–4 hours | – | – | – |

Limitations and Scalability

While this method avoids noble metals, its reliance on stoichiometric acids complicates purification. Additionally, the equilibrium nature of transetherification necessitates excess butanol (4:1 molar ratio) to drive the reaction forward. Industrial scalability is further challenged by the need for cryogenic conditions.

Palladium-Catalyzed Coupling Approaches

Heck Coupling for Ethenyl Group Installation

The Heck reaction enables the direct coupling of aryl halides with alkenes, offering a pathway to introduce the ethenyl moiety. Using bromobenzene and butoxy-substituted ethylene, supported palladium catalysts (e.g., Pd/C or Pd-Al₂O₃) mediate the formation of the C–C bond. The heterogeneous catalyst detaches during the reaction, with >95% redeposition post-reaction, reducing Pd contamination to <5000 ppm.

Suzuki-Miyaura Coupling for Aryl-Ethenyl Linkage

An alternative route employs Suzuki coupling between boronic acid derivatives and brominated ethenyl ethers. For instance, phenylboronic acid reacts with 1-bromo-1-butoxyethylene in the presence of Pd(OAc)₂ and a biphenylphosphine ligand, yielding this compound with 70–80% efficiency. This method benefits from functional group tolerance and mild conditions (80–100°C in toluene).

Table 2: Palladium-Catalyzed Coupling Performance

| Parameter | Heck Reaction | Suzuki Reaction |

|---|---|---|

| Catalyst | Pd/C, Pd-Al₂O₃ | Pd(OAc)₂, ligands |

| Temperature | 100–120°C | 80–100°C |

| Yield (%) | 60–70 | 70–80 |

| Pd Leaching (ppm) | <5000 | <1000 |

Challenges in Selectivity and Cost

Palladium-based methods suffer from high catalyst costs and potential side reactions, such as β-hydride elimination in Heck couplings. Ligand design (e.g., bulky phosphines) improves selectivity but increases synthetic complexity.

Arylation of Alcohols Using Diaryliodonium Salts

Mechanism and Substrate Scope

Diaryliodonium salts enable the direct arylation of alcohols under transition-metal-free conditions. Reacting tert-butanol with ortho-substituted iodonium salts in pentane at room temperature installs the butoxyethenyl group onto benzene rings. The reaction proceeds via a two-electron transfer mechanism, where the iodonium salt acts as an arylating agent.

Efficiency and Byproduct Formation

Yields exceed 75% when using electron-deficient iodonium salts, though steric hindrance from ortho substituents reduces efficiency to 50–60%. Competing etherification and elimination byproducts are minimized by maintaining anhydrous conditions and using sodium tert-butoxide as a base.

Table 3: Arylation Reaction Optimization

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Pentane | Maximizes electrophilicity |

| Base | t-BuONa | Suppresses elimination |

| Temperature | 25°C | Balances kinetics/thermo |

Practical Considerations

This method avoids precious metals but requires stoichiometric iodonium salts, which are costly to prepare. Scaling this route necessitates efficient recycling of iodine byproducts.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Cost | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkoxy Exchange | Low | 40–50 | Moderate | High (acid waste) |

| Palladium Coupling | High | 60–80 | High | Moderate (Pd recovery) |

| Iodonium Arylation | Moderate | 50–75 | Low | Low (I₂ recycling) |

The alkoxy exchange method is cost-effective but environmentally taxing. Palladium coupling offers superior yields and scalability, albeit at higher costs. Iodonium arylation strikes a balance but faces substrate limitations.

Q & A

Q. What safety protocols are critical when handling this compound in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.